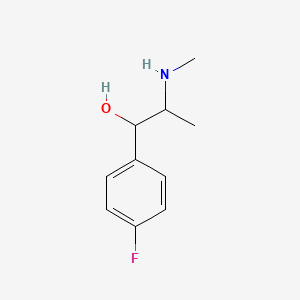

1-(4-氟苯基)-2-(甲基氨基)丙-1-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Fluorophenyl)-2-(methylamino)propan-1-ol, also known as 1-(4-Fluorophenyl)-2-(methylamino)propan-1-ol, is a useful research compound. Its molecular formula is C10H14FNO and its molecular weight is 183.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(4-Fluorophenyl)-2-(methylamino)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorophenyl)-2-(methylamino)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

X 射线结构和计算研究

1-(4-氟苯基)-2-(甲基氨基)丙-1-醇和相关化合物已通过各种光谱技术和 X 射线衍射进行了表征。这些研究对于理解此类化合物的分子结构和电子性质至关重要,有助于开发新材料和药物 (Nycz, Małecki, Zawiazalec, & Paździorek, 2011)。

合成和生物学检查

1-(4-氟苯基)-2-(甲基氨基)丙-1-醇衍生物的合成和生物学检查已经过探索,特别是作为潜在的麻醉剂。这些研究有助于开发具有特定治疗效果的新型药物化合物 (Stenlake, Patrick, & Sneader, 1989)。

分子内亲核取代

已经对 3-(邻氟苯基)丙-1-醇环化为色满衍生物进行了研究。这项研究提供了有关合成新化学实体的合成途径的见解,这些实体可能在各种工业应用中很有用 (Houghton, Voyle, & Price, 1980)。

晶体结构分析

与 1-(4-氟苯基)-2-(甲基氨基)丙-1-醇相关的分子的详细晶体结构分析有助于理解分子间相互作用,这对新材料和药物的开发至关重要 (Butcher, Jasinski, Yathirajan, Narayana, & Veena, 2007)。

β-肾上腺素受体阻断剂的心脏选择性

已经对 1-(4-氟苯基)-2-(甲基氨基)丙-1-醇衍生物对 β-肾上腺素受体的亲和性进行了研究,这有助于理解药物开发中的心脏选择性 (Rzeszotarski, Gibson, Eckelman, & Reba, 1979)。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-Fluorophenyl)-2-(methylamino)propan-1-ol involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-Fluorophenylacetonitrile", "Methylamine", "Bromoethane", "Sodium hydroxide", "Hydrochloric acid", "Sodium borohydride", "Acetic acid", "Sodium sulfate", "Diethyl ether", "Ethanol" ], "Reaction": [ "Step 1: Conversion of 4-Fluorophenylacetonitrile to 4-Fluorophenylacetamide by reacting with methylamine in ethanol.", "Step 2: Alkylation of 4-Fluorophenylacetamide with bromoethane in the presence of sodium hydroxide to form N-(4-Fluorophenyl)-N-methylacetamide.", "Step 3: Reduction of N-(4-Fluorophenyl)-N-methylacetamide using sodium borohydride in acetic acid to form 1-(4-Fluorophenyl)-2-(methylamino)propan-1-ol.", "Step 4: Purification of the product by extraction with diethyl ether and drying over sodium sulfate." ] } | |

CAS 编号 |

63009-92-7 |

分子式 |

C10H14FNO |

分子量 |

183.22 g/mol |

IUPAC 名称 |

(1S,2R)-1-(4-fluorophenyl)-2-(methylamino)propan-1-ol |

InChI |

InChI=1S/C10H14FNO/c1-7(12-2)10(13)8-3-5-9(11)6-4-8/h3-7,10,12-13H,1-2H3/t7-,10-/m1/s1 |

InChI 键 |

SPEQHEOLWDGWML-GMSGAONNSA-N |

手性 SMILES |

C[C@H]([C@H](C1=CC=C(C=C1)F)O)NC |

SMILES |

CC(C(C1=CC=C(C=C1)F)O)NC |

规范 SMILES |

CC(C(C1=CC=C(C=C1)F)O)NC |

同义词 |

4-Fluoro-α-[1-(methylamino)ethyl]benzenemethanol; |

产品来源 |

United States |

Q1: The research mentions that 4-Fluoroephedrine, along with other para-halogenated drugs, exhibits monoamine-releasing properties similar to MDMA. Could you elaborate on the mechanism behind this and its potential implications?

A1: The research paper states that 4-Fluoroephedrine, classified as a para-halogenated amphetamine derivative, demonstrates the ability to release monoamines in a manner comparable to MDMA []. While the precise mechanism of action isn't explicitly detailed in this study, it's widely understood that drugs within this class interact with monoamine transporters, such as those for dopamine, norepinephrine, and serotonin. This interaction can lead to the reversal of transporter function, effectively causing the release of these neurotransmitters into the synaptic cleft []. The downstream effects of this monoamine release can be multifaceted, potentially influencing mood, cognition, and behavior, and contributing to the stimulant-like effects often associated with these substances.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145876.png)

![3-Bromo-5-methylimidazo[1,2-A]pyrazine](/img/structure/B1145881.png)